molecular formula C12H11N5OS B2977159 5-Morpholino-3-(2-thienyl)-1,2,4-triazine-6-carbonitrile CAS No. 400089-42-1

5-Morpholino-3-(2-thienyl)-1,2,4-triazine-6-carbonitrile

Cat. No.: B2977159
CAS No.: 400089-42-1
M. Wt: 273.31
InChI Key: CENRFNMXDYXBTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Morpholino-3-(2-thienyl)-1,2,4-triazine-6-carbonitrile is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a thiophene ring, and a triazine ring with a carbonitrile group

Preparation Methods

The synthesis of 5-Morpholino-3-(2-thienyl)-1,2,4-triazine-6-carbonitrile typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a substitution reaction, where a suitable thiophene derivative reacts with the triazine intermediate.

    Morpholine Ring Addition: The morpholine ring is incorporated through nucleophilic substitution, where morpholine reacts with the triazine-thiophene intermediate.

    Carbonitrile Group Addition:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

5-Morpholino-3-(2-thienyl)-1,2,4-triazine-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the triazine, thiophene, or morpholine rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Morpholino-3-(2-thienyl)-1,2,4-triazine-6-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Morpholino-3-(2-thienyl)-1,2,4-triazine-6-carbonitrile involves its interaction with specific molecular targets. In the case of its anti-tuberculosis activity, the compound targets the QcrB subunit of the menaquinol cytochrome c oxidoreductase complex . This complex is responsible for driving oxygen-dependent respiration in Mycobacterium tuberculosis. By inhibiting this complex, the compound disrupts the bacterial respiratory chain, leading to cell death.

Comparison with Similar Compounds

5-Morpholino-3-(2-thienyl)-1,2,4-triazine-6-carbonitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-morpholin-4-yl-3-thiophen-2-yl-1,2,4-triazine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5OS/c13-8-9-12(17-3-5-18-6-4-17)14-11(16-15-9)10-2-1-7-19-10/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENRFNMXDYXBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(N=NC(=N2)C3=CC=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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